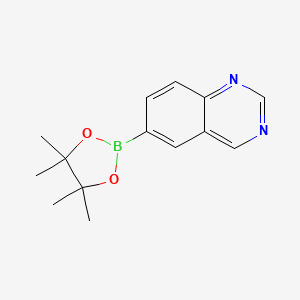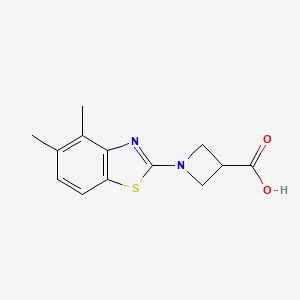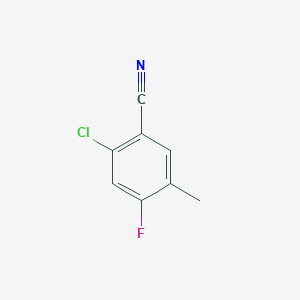
2-Chloro-4-fluoro-5-methylbenzonitrile
説明
“2-Chloro-4-fluoro-5-methylbenzonitrile” is a chemical compound with the CAS Number: 924626-79-9 . It has a molecular weight of 169.59 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-fluoro-5-methylbenzonitrile” is 1S/C8H5ClFN/c1-5-2-6 (4-11)7 (9)3-8 (5)10/h2-3H,1H3 . This indicates that the molecule consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“2-Chloro-4-fluoro-5-methylbenzonitrile” is a solid at ambient temperature .科学的研究の応用
Synthesis and Production
2-Chloro-4-fluoro-5-methylbenzonitrile has been explored as a raw material in various synthesis processes. For instance, it is utilized in the synthesis of 3-fluoro-4-methylbenzonitrile, a compound of significance in developing new pesticides. The process involves multiple reaction steps, including nitrification, diazotization, fluorination, reduction, and oxidation, yielding a product that is easy to control and possesses a high productivity rate (Min, 2006).
Spectroscopic Studies
Spectroscopic techniques like FT-IR and FT-Raman have been employed to study molecules similar to 2-Chloro-4-fluoro-5-methylbenzonitrile. For instance, the molecular structure, vibrational spectra, and non-linear optics (NLO) properties of 5-fluoro-2-methylbenzonitrile (5F2MLBN) have been examined. The study provides insights into the molecular geometry, harmonic vibrational frequencies, and bonding features of such compounds (Kumar & Raman, 2017).
Reactivity Studies
The reactivity of various derivatives of benzonitriles, including those similar to 2-Chloro-4-fluoro-5-methylbenzonitrile, has been a subject of interest. For example, the meta-halo-3-methylbenzonitrile derivatives have been synthesized and their reactivity towards aromatic nucleophilic substitution was investigated using a microwave system, revealing a significant order of reactivity of the leaving groups (Guo et al., 2008).
Structural and Energetic Studies
The structural and electronic properties of compounds like 2-Chloro-4-fluoro-5-methylbenzonitrile have been explored through studies focusing on geometric structure, vibrational spectra, and electronic transitions. Density Functional Theory (DFT) and other computational methods are often used to predict geometric parameters, study stability, and investigate molecular properties (Ajaypraveenkumar, Raman, & Sebastian, 2017).
特性
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSHKNJRSFGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-methylbenzonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)
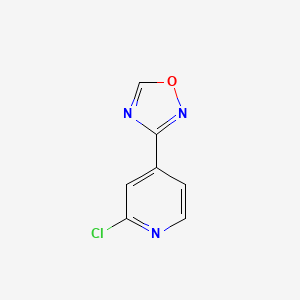
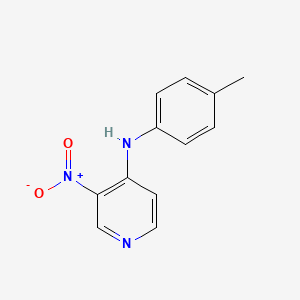
![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)
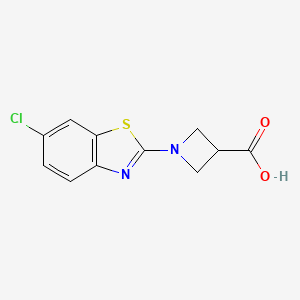
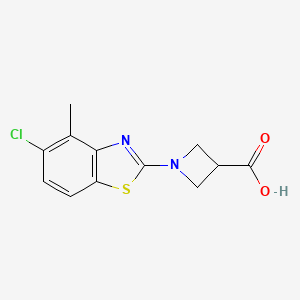
![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)
![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)
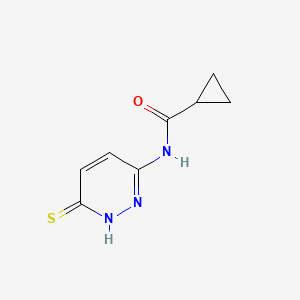
![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
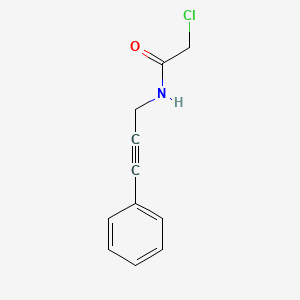
![Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1425052.png)
